1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea
Description
Properties
Molecular Formula |
C16H17ClN2O |
|---|---|
Molecular Weight |
288.77 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea |
InChI |
InChI=1S/C16H17ClN2O/c1-3-12-7-4-6-11(2)15(12)19-16(20)18-14-9-5-8-13(17)10-14/h4-10H,3H2,1-2H3,(H2,18,19,20) |
InChI Key |
GIMSTXSVTTYOOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)NC2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Isocyanate-Amine Coupling Method
A representative synthesis adapted from crystallographic studies involves the following steps:
-
Reagents :
-
3-Chlorophenyl isocyanate (1 mmol)
-
2-Ethyl-6-methylbenzylamine (1 mmol)
-
Dichloromethane (15 mL)
-
-
Procedure :
-
Mix reagents in dichloromethane at room temperature with stirring (10 min).
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Heat to 50°C for 5 h to complete urea formation.
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Remove solvent via rotary evaporation.
-
Recrystallize crude product from ethanol to obtain pure crystals (yield: 70–85%).
-
Key Parameters :
Sulfimide-Based Acylation Method
The patented process (Example 14,) demonstrates scalability:
-
Reagents :
-
Phenylcarbamoyl-benzoic acid sulfimide (6.32 g)
-
2-Ethyl-6-methylbenzylamine (2.55 g)
-
Triethylamine (2.8 mL)
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Acetone/water (1:1, 40 mL)
-
-
Procedure :
-
Suspend sulfimide derivative in acetone/water.
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Add amine and triethylamine dropwise under ice cooling.
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Stir 5 h at 25°C.
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Filter and wash precipitate with acetone/water (1:1).
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Dry to obtain pure product (yield: 68–75%).
-
Advantages :
-
Avoids handling toxic isocyanates
-
Higher functional group tolerance
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents enhance reaction rates by stabilizing transition states, while aqueous mixtures facilitate precipitation of pure products.
Characterization and Analytical Data
Spectroscopic Properties
Crystallographic Data (from )
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.352(2) |
| b (Å) | 12.874(3) |
| c (Å) | 12.045(2) |
| β (°) | 98.25(3) |
| Volume (ų) | 1587.5(5) |
Challenges and Mitigation Strategies
-
Isocyanate Handling :
-
Byproduct Formation :
-
Scale-Up Limitations :
Applications in Targeted Synthesis
While biological data for 1-(3-chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea remain unpublished, its structural analogs exhibit:
Chemical Reactions Analysis
Hydrolysis Reactions
Urea derivatives generally undergo hydrolysis under acidic or basic conditions to produce corresponding carboxylic acids or ammonium salts. For example:
-
Acidic hydrolysis :
This reaction liberates amines and carboxylic acids, as observed in urea-based pesticides like 3,4-dichlorophenylurea (C₇H₆Cl₂N₂O) . -
Basic hydrolysis :
Similar mechanisms are reported for urea derivatives in medicinal chemistry contexts .
Alkylation/Acylation Reactions
Urea derivatives can undergo alkylation or acylation at the amine groups, depending on reaction conditions:
-
Alkylation :
Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaOH) may lead to quaternary ammonium salts. -
Acylation :
Reaction with acyl chlorides (e.g., acetyl chloride) could yield acylated urea derivatives, though this is less common compared to hydrolysis.
Condensation Reactions
Urea derivatives often participate in condensation reactions with carbonyl compounds (e.g., aldehydes/ketones) to form heterocyclic compounds such as hydantoins or pyrimidines. For example:
-
Biginelli reaction :
Urea reacts with β-keto esters and aldehydes to form dihydropyrimidinones, as demonstrated in multi-component syntheses .
Degradation Pathways
Environmental degradation of urea derivatives often involves microbial or enzymatic hydrolysis. For instance, 3,4-dichlorophenylurea (a di-substituted analog) degrades into dichloroaniline and urea under metabolic conditions .
Data Table: Typical Reaction Conditions for Urea Derivatives
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Hydrolysis (acidic) | HCl, H₂O | Reflux, 6–12 h | Amine + carboxylic acid |
| Hydrolysis (basic) | NaOH, H₂O | Aqueous medium, 80–100°C | Amine + carboxylate salt |
| Alkylation | R-X (e.g., CH₃I), NaOH | Room temperature, 2–4 h | Quaternary ammonium salt |
| Condensation (Biginelli) | β-keto ester, aldehyde | DIPEAc catalyst, RT, 45 min | Dihydropyrimidinone |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of urea compounds, including 1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea, exhibit significant anticancer properties. Research highlights the compound's ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that certain urea derivatives could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory diseases. This action suggests potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory disorders .
Urease Inhibition
Urease inhibitors are vital for treating conditions associated with urease activity, such as kidney stones and urinary tract infections. The urea structure allows compounds like this compound to effectively inhibit urease enzyme activity, thus preventing the formation of harmful byproducts in the body .
Pesticide Development
The compound's chemical structure lends itself to modification for use as a pesticide. Research has explored its efficacy against various agricultural pests, suggesting that it could serve as an effective agent for crop protection by disrupting pest metabolism or reproduction .
Herbicide Formulations
In addition to insecticides, similar urea derivatives have been developed into herbicides. These formulations can selectively target weed species while minimizing damage to crops, thus enhancing agricultural productivity .
Polymer Chemistry
The unique properties of this compound make it suitable for applications in polymer chemistry. It can be used as a precursor for synthesizing polyurethanes, which are versatile materials employed in coatings, adhesives, and elastomers .
Dyes and Pigments
This compound can also be utilized in the development of dyes and pigments due to its ability to form stable complexes with various metal ions. This application is particularly relevant in industries focused on textile manufacturing and coatings .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea and related urea derivatives:
Key Observations:
Melting Points: Compounds with rigid heterocycles (e.g., quinazoline in Compound 12) exhibit higher melting points (225–227°C) due to increased crystallinity, whereas alkyl substituents (as in the target compound) may lower melting points .
Synthetic Yields :
- Thiazole-piperazine derivatives (e.g., 9f, 77.7% yield) demonstrate higher synthetic efficiency compared to quinazoline-linked ureas (e.g., 12, 32% yield), possibly due to milder reaction conditions .
Biological Activity: Antifungal Activity: Azetidinone-phenothiazine ureas () show potent antifungal effects (MIC 62.5 µg/ml), attributed to chloro-substituent positioning (ortho, meta, para). Enzyme Inhibition: Thiazole-piperazine derivatives () are often designed to target enzymes like NF-κB, suggesting the target compound’s urea core could be modified for similar applications .
Structural Flexibility :
- The carbazole-linked urea () highlights how bulky aromatic systems influence steric hindrance and binding kinetics, whereas the target compound’s simpler alkyl groups may offer metabolic stability .
Biological Activity
1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C16H17ClN2O and a molecular weight of 288.77 g/mol. Its structure features a urea functional group bonded to two distinct aromatic rings: one with a chlorine substituent and the other with ethyl and methyl groups. This unique structural configuration is believed to contribute to its biological activity, particularly in modulating receptor functions and enzyme activities.
Pharmacological Potential
Research indicates that this compound may serve as a lead compound for developing drugs targeting specific receptors or enzymes. Its biological activity is primarily linked to its interaction with various biological targets, which may include receptors involved in drug addiction and metabolic disorders. The mechanism of action is thought to involve binding to these targets, thereby modulating their activity and influencing relevant biological pathways.
Enzyme Inhibition Studies
In vitro studies have shown that the compound exhibits significant inhibitory activity against certain enzymes. For example, it has been evaluated for its inhibitory effects on urease enzymes, with findings suggesting potent anti-urease activity. The IC50 values for related compounds have been found in the range of 0.0019 to 0.0532 μM, indicating high potency compared to standard inhibitors like thiourea (IC50 = 4.7455 μM) .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals how variations in substituents can affect biological activity:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| 1-(3-Chlorophenyl)-3-phenylurea | Lacks ethyl and methyl groups | Different solubility and reactivity |
| 1-(3-Bromophenyl)-3-(2-ethyl-6-methylphenyl)urea | Contains bromine instead of chlorine | Altered electronic properties affecting reactivity |
| 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea | Contains only one methyl group | Variations in biological activity due to structure |
This table highlights the unique substitution pattern of this compound, which may influence both its chemical behavior and biological efficacy.
Study on Antimicrobial Activity
In a study evaluating new urea derivatives for antimicrobial properties, various compounds were screened against bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. The results indicated that some derivatives exhibited promising growth inhibition against Acinetobacter baumannii, with certain compounds achieving over 90% inhibition . This suggests potential applications in treating infections caused by resistant bacterial strains.
Urease Inhibition Research
Another study focused on the enzyme inhibitory activity of derivatives similar to this compound against jack bean urease (JBU). The synthesized compounds demonstrated effective inhibition, with detailed kinetic studies supporting their potential as therapeutic agents for conditions where urease plays a critical role .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or urea-forming reactions. For example, reacting 3-chloroaniline with 2-ethyl-6-methylphenyl isocyanate under anhydrous conditions in THF at 0–5°C yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and monitor reaction progress with TLC (Rf ~0.4 in ethyl acetate) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and urea NH protons (δ 8.5–9.5 ppm, broad). The 2-ethyl-6-methylphenyl group shows methyl triplet (δ 1.2 ppm) and ethyl quartet (δ 2.6 ppm) .
- FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N–H stretches (~3200–3350 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with m/z matching calculated values (e.g., ±0.001 Da accuracy) .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodological Answer : Use solvent diffusion (e.g., dichloromethane layered with hexane) to grow single crystals. Screen solvents (ethanol, DMF, acetone) and temperatures (4°C to room temperature). Confirm crystal quality using polarized light microscopy. For data collection, use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL (full-matrix least-squares on F²) .
Advanced Research Questions
Q. How to resolve discrepancies between experimental and computational NMR chemical shifts?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to predict shifts. Compare experimental vs. calculated shifts; deviations >0.5 ppm may indicate conformational flexibility. Use solvent correction models (e.g., PCM for DMSO-d6) and validate with DEPT-135 or HSQC to resolve ambiguities in aromatic proton assignments .
Q. What strategies validate the compound’s bioactivity in kinase inhibition assays?
- Methodological Answer :
- Enzyme Assays : Test against Aurora kinases (A, B, C) using ADP-Glo™ kinase assays. IC50 values are determined via dose-response curves (1 nM–10 μM). Include staurosporine as a positive control .
- Cellular Assays : Assess antiproliferative activity in cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays. Compare dose-dependent effects (24–72 hr exposure) and validate target engagement with Western blotting (e.g., phospho-histone H3 for Aurora B inhibition) .
Q. How to analyze crystallographic data for non-covalent interactions influencing molecular packing?
- Methodological Answer : Use Mercury (CCDC) to visualize hydrogen bonds (N–H···O=C, ~2.8–3.0 Å) and π-π stacking (3.5–4.0 Å). Calculate Hirshfeld surfaces to quantify intermolecular contacts. Refine thermal parameters with SHELXL to assess disorder in flexible substituents (e.g., ethyl groups) .
Q. What computational approaches predict the compound’s binding mode to biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
